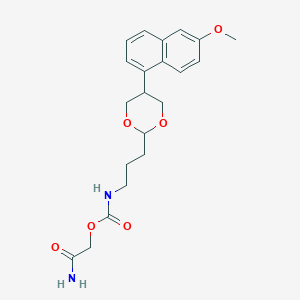

SA72

Description

Structure

3D Structure

Properties

CAS No. |

666860-59-9 |

|---|---|

Molecular Formula |

C21H26N2O6 |

Molecular Weight |

402.4 g/mol |

IUPAC Name |

(2-amino-2-oxoethyl) N-[3-[5-(6-methoxynaphthalen-1-yl)-1,3-dioxan-2-yl]propyl]carbamate |

InChI |

InChI=1S/C21H26N2O6/c1-26-16-7-8-18-14(10-16)4-2-5-17(18)15-11-27-20(28-12-15)6-3-9-23-21(25)29-13-19(22)24/h2,4-5,7-8,10,15,20H,3,6,9,11-13H2,1H3,(H2,22,24)(H,23,25) |

InChI Key |

OGKKHZMANPWMSD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC=C2)C3COC(OC3)CCCNC(=O)OCC(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and History of Aspirin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylsalicylic acid, commonly known as aspirin, is one of the most widely used medications globally, with a rich history spanning millennia from the use of willow bark in ancient civilizations to its chemical synthesis and the elucidation of its mechanism of action. This technical guide provides a comprehensive overview of the discovery, history, and foundational science of aspirin. It includes detailed experimental protocols for its synthesis and the key experiments that unveiled its mechanism of action, quantitative data on its physicochemical properties and biological activity, and visualizations of its core signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

A Journey Through Time: The Discovery and History of Aspirin

The story of aspirin is a compelling narrative of observation, chemical ingenuity, and scientific breakthrough. Its origins can be traced back to ancient Egypt, where willow bark was used for its anti-inflammatory and pain-relieving properties.[1] However, the modern history of aspirin began in the 19th century with the isolation of its active compounds.

A pivotal moment in the history of aspirin occurred in 1897 at the Bayer company in Germany. Felix Hoffmann, a chemist at Bayer, is credited with the first successful synthesis of a stable and pure form of acetylsalicylic acid.[2][3] This achievement was reportedly motivated by the need to find a less irritating alternative to sodium salicylate for his father, who suffered from rheumatism.[4] While Hoffmann's role is central, some historical accounts suggest that the work was conducted under the direction of Arthur Eichengrün, another Bayer chemist, whose contributions may have been downplayed for political reasons.[5]

Bayer marketed the new compound under the trade name Aspirin, with the "A" from acetyl and "spirin" from the plant Spiraea ulmaria (meadowsweet), a source of salicin. The drug's popularity grew rapidly, and it became a household name for pain and fever relief.

For decades, how aspirin worked remained a mystery. It was not until 1971 that British pharmacologist John R. Vane discovered that aspirin inhibits the synthesis of prostaglandins, hormone-like substances involved in pain, fever, and inflammation. This groundbreaking discovery, which earned him a Nobel Prize in 1982, opened the door to a deeper understanding of inflammation and the development of other non-steroidal anti-inflammatory drugs (NSAIDs).

Subsequent research in the late 20th century revealed aspirin's antiplatelet effects, leading to its widespread use in low doses for the prevention of heart attacks and strokes.

Quantitative Data

Physicochemical Properties of Acetylsalicylic Acid

| Property | Value | Unit |

| Molecular Formula | C₉H₈O₄ | - |

| Molar Mass | 180.16 | g/mol |

| Melting Point | 135 | °C |

| Boiling Point | 140 (decomposes) | °C |

| Density | 1.40 | g/cm³ |

| pKa | 3.5 | - |

| Water Solubility (20°C) | 3.3 | g/L |

In Vitro Inhibition of Cyclooxygenase (COX) Isozymes

| Compound | COX-1 IC₅₀ | COX-2 IC₅₀ |

| Aspirin | ~1.3 - 3.57 | ~29.3 - 30 |

| Ibuprofen | ~1.4 | - |

| Celecoxib | ~2.2 | - |

| Valdecoxib | ~28 | - |

| Rofecoxib | >100 | - |

| Etoricoxib | >100 | - |

| Indomethacin | 0.063 | 0.48 |

| Diclofenac | 0.611 | 0.63 |

| Meloxicam | 36.6 | 4.7 |

| Piroxicam | - | 4.4 |

Note: IC₅₀ values are presented in µM and are approximate, as they can vary depending on the specific experimental conditions.

Key Early Clinical Trial Data for Aspirin in Cardiovascular Disease Prevention

| Trial | Year Published | Patient Population | Daily Aspirin Dose | Key Finding |

| Elwood et al. | 1974 | 1,239 post-myocardial infarction patients | 300 mg | 25% reduction in total mortality at 12 months (not statistically significant in this single trial). |

| ISIS-2 (Second International Study of Infarct Survival) | 1988 | 17,187 patients with suspected acute myocardial infarction | 162.5 mg | 23% relative reduction in vascular mortality. |

| Physicians' Health Study (PHS) | 1989 | 22,071 healthy male physicians | 325 mg (every other day) | 44% reduction in the risk of a first myocardial infarction. |

| Women's Health Study (WHS) | 2005 | 39,876 healthy women | 100 mg (every other day) | Significant reduction in the risk of a first stroke. |

Experimental Protocols

Synthesis of Acetylsalicylic Acid (A plausible reconstruction of Hoffmann's 1897 method)

Objective: To synthesize acetylsalicylic acid from salicylic acid and acetic anhydride.

Materials:

-

Salicylic acid

-

Acetic anhydride

-

A suitable acidic catalyst (e.g., a small amount of sulfuric acid, though not explicitly mentioned in all historical accounts)

-

Heating apparatus (e.g., water bath)

-

Flask

-

Stirring rod

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Crystallization dish

-

Drying apparatus

Procedure:

-

Reactant Preparation: A measured quantity of salicylic acid is placed in a flask.

-

Acetylation: An excess of acetic anhydride is added to the salicylic acid. A small amount of an acidic catalyst is then carefully added to the mixture.

-

Heating: The reaction mixture is gently heated in a water bath for a defined period to facilitate the esterification reaction. The mixture is stirred periodically to ensure homogeneity.

-

Hydrolysis of Excess Acetic Anhydride: After heating, the flask is cooled, and water is cautiously added to the mixture. This step hydrolyzes the unreacted acetic anhydride into acetic acid.

-

Crystallization: As the mixture cools further, crude acetylsalicylic acid precipitates out of the solution. The flask may be placed in an ice bath to enhance crystallization.

-

Isolation of the Product: The solid product is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove impurities. For further purification, recrystallization from a suitable solvent (e.g., an ethanol/water mixture) can be performed.

-

Drying and Characterization: The purified acetylsalicylic acid crystals are dried. The melting point of the final product can be determined to assess its purity.

Vane's Bioassay for the Inhibition of Prostaglandin Synthesis (Conceptual Protocol)

Objective: To demonstrate that aspirin inhibits the enzymatic synthesis of prostaglandins.

Materials:

-

Guinea pig lung tissue

-

Homogenizer

-

Centrifuge

-

Incubation tubes

-

Arachidonic acid (substrate)

-

Aspirin solution

-

Bioassay tissues (e.g., isolated strips of rabbit aorta, rat stomach, or chick rectum, which are sensitive to prostaglandins)

-

Physiological salt solution

-

Recording apparatus (e.g., kymograph)

Procedure:

-

Enzyme Preparation: Guinea pig lungs are homogenized in a suitable buffer and then centrifuged to obtain a cell-free supernatant containing the prostaglandin-synthesizing enzymes (cyclooxygenases).

-

Incubation: The lung homogenate (enzyme preparation) is aliquoted into incubation tubes.

-

Inhibition: A solution of aspirin is added to the experimental tubes. Control tubes receive the vehicle solution without aspirin.

-

Enzymatic Reaction: Arachidonic acid, the substrate for prostaglandin synthesis, is added to all tubes to initiate the reaction. The tubes are incubated at a physiological temperature (e.g., 37°C) for a set period.

-

Bioassay: The supernatant from each incubation tube, containing the products of the enzymatic reaction (or lack thereof), is then superfused over a cascade of isolated bioassay tissues.

-

Measurement of Prostaglandin Activity: The contraction or relaxation of the bioassay tissues is measured and recorded. Prostaglandins cause characteristic contractions in these tissues. A reduction in the contraction of the bioassay tissues exposed to the supernatant from the aspirin-treated tubes, compared to the control tubes, indicates the inhibition of prostaglandin synthesis.

-

Quantification: The degree of inhibition can be quantified by comparing the responses to the experimental samples with those of known concentrations of standard prostaglandin solutions.

Mandatory Visualizations

Signaling Pathway of Aspirin's Mechanism of Action

References

- 1. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spcl.ac-montpellier.fr [spcl.ac-montpellier.fr]

- 3. ASPIRIN SYNTHESIS · The History of Aspirin · Duke University Library Exhibits [exhibits.library.duke.edu]

- 4. Felix Hoffmann | Science History Institute [sciencehistory.org]

- 5. The discovery of aspirin: a reappraisal - PMC [pmc.ncbi.nlm.nih.gov]

Vorapaxar: A Technical Guide to its Biological Function and Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vorapaxar is a first-in-class, orally active, reversible antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1] By selectively inhibiting the PAR-1 signaling pathway, Vorapaxar effectively reduces thrombin-induced platelet aggregation, a key process in the pathophysiology of atherothrombosis. This technical guide provides an in-depth overview of the biological function of Vorapaxar, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and a comprehensive summary of its clinical efficacy and safety profile as demonstrated in the pivotal TRA 2°P-TIMI 50 clinical trial.

Mechanism of Action: Inhibition of PAR-1 Signaling

Vorapaxar exerts its antiplatelet effect by competitively and reversibly binding to the PAR-1 receptor on platelets.[2] Thrombin, the most potent activator of platelets, normally cleaves the N-terminal domain of PAR-1, exposing a tethered ligand that auto-activates the receptor. This activation initiates a signaling cascade through various G-proteins, including Gαq, Gα12/13, and Gαi, leading to platelet shape change, granule secretion, and aggregation.[3] Vorapaxar binds to the PAR-1 receptor, preventing this thrombin-mediated activation and subsequent downstream signaling.[1][3]

Signaling Pathway Diagram

Caption: Vorapaxar inhibits thrombin-mediated PAR-1 activation.

Quantitative Pharmacological Data

The potency and selectivity of Vorapaxar have been characterized through various in vitro assays. The following table summarizes key quantitative data for its interaction with the PAR-1 receptor.

| Parameter | Value | Description |

| Ki | 8.1 nM | Inhibitor constant for PAR-1, indicating high binding affinity. |

| IC50 (Thrombin-induced platelet aggregation) | 47 nM | Concentration required for 50% inhibition of platelet aggregation induced by thrombin. |

| IC50 (TRAP-induced platelet aggregation) | 25 nM | Concentration required for 50% inhibition of platelet aggregation induced by Thrombin Receptor Activating Peptide (TRAP). |

Key Experimental Protocols

PAR-1 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of Vorapaxar for the PAR-1 receptor.

Caption: Workflow for a PAR-1 receptor binding assay.

Detailed Methodology:

-

Platelet Membrane Preparation: Human platelets are isolated from whole blood by differential centrifugation. The isolated platelets are then lysed, and the membrane fraction containing the PAR-1 receptors is collected by ultracentrifugation.

-

Binding Reaction: The platelet membranes are incubated in a binding buffer containing a known concentration of a radiolabeled PAR-1 agonist (e.g., [³H]-haTRAP) and varying concentrations of Vorapaxar or vehicle control.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

-

Quantification of Bound Ligand: The radioactivity retained on the filter is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled PAR-1 agonist) from the total binding. The data are then analyzed using non-linear regression to determine the IC₅₀ (the concentration of Vorapaxar that inhibits 50% of the specific binding of the radioligand) and the Kᵢ (the inhibitory constant).

Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol describes the use of light transmission aggregometry (LTA) to assess the functional effect of Vorapaxar on platelet aggregation.

Caption: Workflow for a platelet aggregation assay.

Detailed Methodology:

-

Sample Preparation: Whole blood is collected from healthy donors into tubes containing sodium citrate as an anticoagulant. Platelet-rich plasma (PRP) is prepared by slow-speed centrifugation of the whole blood, while platelet-poor plasma (PPP) is prepared by high-speed centrifugation.

-

Assay Procedure: A sample of PRP is placed in a cuvette in a light transmission aggregometer and warmed to 37°C. The instrument is calibrated with PRP (0% aggregation) and PPP (100% aggregation). The PRP is then pre-incubated with various concentrations of Vorapaxar or a vehicle control.

-

Initiation of Aggregation: A platelet agonist, such as thrombin or thrombin receptor activating peptide (TRAP), is added to the PRP to induce aggregation.

-

Measurement of Aggregation: As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through the sample. This change in light transmission is recorded over time, generating an aggregation curve.

-

Data Analysis: The maximum aggregation is determined from the curve, and the percentage of inhibition by Vorapaxar is calculated relative to the vehicle control. The IC₅₀ value is then determined by plotting the percentage of inhibition against the concentration of Vorapaxar.

Clinical Efficacy and Safety: The TRA 2°P-TIMI 50 Trial

The efficacy and safety of Vorapaxar were primarily established in the Thrombin Receptor Antagonist in Secondary Prevention of Atherothrombotic Ischemic Events (TRA 2°P)-TIMI 50 trial, a large-scale, randomized, double-blind, placebo-controlled study. The trial enrolled 26,449 patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral arterial disease (PAD).

The following table summarizes the key efficacy and safety outcomes from the TRA 2°P-TIMI 50 trial in the subgroup of patients with a history of MI or PAD, which represents the approved indication for Vorapaxar.

| Endpoint | Vorapaxar (n=8,898) Event Rate (%) | Placebo (n=8,881) Event Rate (%) | Hazard Ratio (95% CI) | p-value |

| Primary Efficacy Endpoint | ||||

| Cardiovascular Death, MI, or Stroke | 8.1 | 9.7 | 0.80 (0.72 - 0.89) | <0.0001 |

| Secondary Efficacy Endpoints | ||||

| Cardiovascular Death, MI, Stroke, or Urgent Coronary Revascularization | 10.1 | 11.8 | 0.83 (0.76 - 0.90) | <0.001 |

| Cardiovascular Death or MI | 6.8 | 8.1 | 0.80 (0.71 - 0.90) | <0.001 |

| Primary Safety Endpoint | ||||

| GUSTO Moderate or Severe Bleeding | 3.4 | 2.1 | 1.61 (1.31 - 1.97) | <0.0001 |

| Intracranial Hemorrhage | 0.6 | 0.4 | 1.46 (0.97 - 2.20) | 0.076 |

Data are presented as 3-year Kaplan-Meier estimates.

The results of the TRA 2°P-TIMI 50 trial demonstrated that the addition of Vorapaxar to standard antiplatelet therapy significantly reduced the risk of major cardiovascular events in patients with a history of MI or PAD. However, this benefit was associated with an increased risk of bleeding, including intracranial hemorrhage. Therefore, a careful assessment of the individual patient's ischemic and bleeding risks is crucial before initiating therapy with Vorapaxar.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-resolution crystal structure of human Protease-Activated Receptor 1 bound to the antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway of Oseltamivir (Tamiflu®): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of Oseltamivir, the active pharmaceutical ingredient in Tamiflu®, a critical antiviral medication for the treatment of influenza A and B.[1] The focus is on the well-established industrial synthesis route starting from the natural product (-)-shikimic acid, which is commercially harvested from Chinese star anise (Illicium anisatum).[2][3] This pathway is a cornerstone of medicinal and process chemistry, notable for its stereochemical complexity and the evolution of its synthetic strategy.[2]

The Oseltamivir molecule possesses three stereocenters, making precise stereochemical control essential during synthesis. The commercially produced isomer is just one of eight possible stereoisomers.[2] The industrial process, originally developed by Gilead Sciences and later optimized by Hoffmann-La Roche, has been the subject of extensive research to improve efficiency and mitigate safety concerns, particularly regarding the use of azide reagents.

The Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of Oseltamivir predominantly relies on a multi-step synthesis starting from (-)-shikimic acid. This route, while highly optimized for large-scale production, involves hazardous azide intermediates, which has prompted significant research into alternative, azide-free pathways. The overall yield from (-)-shikimic acid is approximately 17-22%.

A pivotal sequence in this synthesis involves the transformation of a protected shikimic acid derivative into a key epoxide intermediate. This epoxide is then opened with an azide nucleophile to install the crucial C5-amino group precursor. Subsequent steps involve reduction of the azide, acetylation, and formation of the final phosphate salt.

Quantitative Data Summary

The following table summarizes the key stages and reported yields for a practical, laboratory-scale synthesis of Oseltamivir Phosphate from (-)-shikimic acid.

| Step | Transformation | Key Reagents | Product | Yield (%) |

| 1 | Esterification | Ethanol, Thionyl Chloride | Ethyl Shikimate | High |

| 2 | Trimesylation | Methanesulfonyl Chloride, Triethylamine, DMAP | Trimesylate Intermediate | 93% |

| 3 | Aziridination | Sodium Azide, Ammonium Chloride | Aziridine Intermediate | - |

| 4 | Acetonide Formation | 2,2-Dimethoxypropane, Acetone, p-TsOH | Protected Aziridine | - |

| 5 | Aziridine Opening | 3-Pentanol, Boron Trifluoride Etherate | Amino Ether Intermediate | - |

| 6 | Azide Reduction | H₂, Pd/C | Diamine Intermediate | - |

| 7 | Selective Acylation | Acetic Anhydride | Oseltamivir (Free Base) | - |

| 8 | Salt Formation | Phosphoric Acid | Oseltamivir Phosphate | - |

| Overall | (-)-Shikimic Acid to Oseltamivir Phosphate | ~47% |

Note: Yields for intermediate steps can vary. The overall yield of ~47% is reported for an optimized, shorter 8-step synthesis. The original industrial synthesis is longer, comprising around 10-12 steps with an overall yield of about 30%.

Experimental Protocols

Detailed methodologies for two critical transformations in the synthesis are provided below. These protocols are adapted from established literature and are intended for research purposes.

Formation of the Trimesylate Intermediate

This protocol describes the conversion of ethyl shikimate to its trimesylated derivative, activating the hydroxyl groups for subsequent nucleophilic substitution.

Materials:

-

Ethyl Shikimate

-

Methanesulfonyl Chloride (MsCl)

-

Triethylamine (Et₃N)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve ethyl shikimate in ethyl acetate in a flame-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (5 equivalents) to the solution, followed by a catalytic amount of DMAP.

-

Slowly add methanesulfonyl chloride (4.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the mixture and concentrate the organic solvent under reduced pressure to yield the crude trimesylate product.

-

The product can be purified by crystallization to achieve high purity (93% yield reported).

Azide-Mediated Epoxide Ring Opening

This procedure details the introduction of the azide functionality, which serves as a precursor to the C5-amino group in Oseltamivir. This step is a classic example of nucleophilic ring-opening of an epoxide.

Materials:

-

Epoxide Intermediate (derived from the shikimic acid backbone)

-

Sodium Azide (NaN₃)

-

Ammonium Chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the epoxide intermediate in ethanol in a round-bottom flask.

-

In a separate flask, prepare a solution of sodium azide and ammonium chloride in water.

-

Add the aqueous azide solution to the ethanolic solution of the epoxide.

-

Heat the reaction mixture to reflux and monitor for completion by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous residue multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent to obtain the crude azido alcohol product.

-

Purify the product using flash column chromatography to isolate the desired regioisomer.

Visualizations

Oseltamivir Synthesis Pathway from Shikimic Acid

The following diagram illustrates the core transformations in the industrial synthesis of Oseltamivir, starting from (-)-shikimic acid.

Caption: Key transformations in the Roche synthesis of Oseltamivir.

Experimental Workflow for Azide Chemistry

This diagram outlines the general laboratory workflow for the crucial azide-mediated ring-opening step, emphasizing safety and purification.

Caption: Workflow for the azide-mediated epoxide ring-opening.

References

[Compound Name] in vivo models

An In-Depth Technical Guide to In Vivo Models of Necroptosis

For Researchers, Scientists, and Drug Development Professionals

Necroptosis is a regulated form of necrotic cell death that is typically activated when apoptosis is inhibited.[1] Unlike the immunologically silent process of apoptosis, necroptosis is highly inflammatory due to the rupture of the plasma membrane and the subsequent release of damage-associated molecular patterns (DAMPs).[2] This form of cell death plays a critical role in various physiological and pathological processes, including host defense against pathogens, inflammatory diseases, and ischemia-reperfusion injury.[3][4]

The core signaling pathway of necroptosis is mediated by a trio of proteins: Receptor-Interacting Protein Kinase 1 (RIPK1), Receptor-Interacting Protein Kinase 3 (RIPK3), and Mixed Lineage Kinase Domain-Like pseudokinase (MLKL).[5] Under specific stimuli, such as the binding of Tumor Necrosis Factor (TNF) to its receptor (TNFR1) in the absence of active Caspase-8, RIPK1 and RIPK3 are recruited to form a multi-protein complex known as the necrosome. Within the necrosome, RIPK1 and RIPK3 phosphorylate each other, leading to the activation of RIPK3. Activated RIPK3 then phosphorylates MLKL. This phosphorylation event triggers the oligomerization of MLKL and its translocation to the plasma membrane, where it disrupts membrane integrity, leading to cell lysis.

The study of necroptosis in vivo relies on a variety of animal models, primarily genetically engineered mice, that allow for the investigation of the roles of RIPK1, RIPK3, and MLKL in health and disease. These models are indispensable tools for dissecting the molecular mechanisms of necroptosis and for the preclinical evaluation of potential therapeutic inhibitors.

In Vivo Models of Necroptosis

Genetic Models

Genetically modified mouse models have been instrumental in confirming the key components of the necroptosis pathway and exploring their physiological and pathological roles.

-

RIPK1 Deficient and Kinase-Inactive Models:

-

Complete Ripk1 knockout mice (Ripk1-/-) die perinatally, highlighting a critical role for RIPK1 in survival that is independent of its kinase activity.

-

To overcome this lethality and specifically study the function of its kinase activity, Ripk1 kinase-inactive knock-in mice have been generated, such as Ripk1D138N/D138N and Ripk1K45A/K45A. These mice are viable and have proven to be valuable tools, as cells derived from them are resistant to necroptotic stimuli, and the animals are protected from conditions like TNF-induced shock.

-

-

RIPK3 Deficient and Kinase-Inactive Models:

-

Ripk3 knockout mice (Ripk3-/-) are viable, fertile, and do not display any obvious spontaneous phenotypes under standard laboratory conditions. This has made them a widely used model to investigate the role of necroptosis in various disease contexts.

-

The absence of RIPK3 has been shown to reduce inflammation in mouse models of atherosclerosis, colitis, and liver steatosis.

-

Similar to the Ripk1 models, kinase-inactive Ripk3K51A/K51A mice have also been developed and are viable.

-

-

MLKL Deficient Models:

-

As the terminal executioner of necroptosis, Mlkl knockout mice (Mlkl-/-) are also viable and show no overt phenotype at baseline.

-

These mice have been crucial in demonstrating the role of MLKL-dependent necroptosis in a range of diseases. For example, Mlkl-/- mice have shown protection in models of skin inflammation and hematopoietic dysfunction. The generation of Mlkl-/- mice has been achieved through various techniques, including traditional homologous recombination and CRISPR-Cas9.

-

Inducible and Cell-Specific Models

To study the impact of necroptosis in specific tissues or at particular developmental stages, conditional and inducible models have been developed.

-

Conditional Knockout Models: Cre-Lox systems have been employed to generate tissue-specific knockouts of Ripk1 and Mlkl. For example, epidermis-specific deletion of Ripk1 leads to skin inflammation that is dependent on RIPK3.

-

Inducible Overexpression Models: Knock-in mouse models that allow for the overexpression of Ripk3 or Mlkl upon crossing with Cre-transgenic mice have been created. For instance, hepatocyte-specific overexpression of Ripk3 or Mlkl in mice leads to increased necroptosis and inflammation in the liver when challenged with an oxidative stress inducer like carbon tetrachloride (CCl4).

Quantitative Data from In Vivo Studies

The following tables summarize quantitative data from key studies utilizing in vivo models of necroptosis.

| Model | Challenge | Key Findings | Reference |

| Mlkl-/- Mice | Cecal Ligation and Puncture (Sepsis) | ~50% survival in Mlkl-/- vs. ~25% in Wild-Type (WT) at 180h. Reduced serum levels of ALT, BUN, HMGB1, IL-1β, and TNFα in Mlkl-/- mice. | |

| Mlkl-/- Mice | TNFα Injection (1 mg/kg) | Increased survival in Mlkl-/- mice compared to WT. | |

| Mlkl-/- Mice | Fat, Fructose, Cholesterol Diet (12 weeks) | Mlkl-/- mice were protected from liver injury (reduced AST/ALT), steatosis, apoptosis (reduced TUNEL+ cells), and inflammation (reduced TNFα, IL-1β mRNA). | |

| hRipk3-KI Mice | Carbon Tetrachloride (CCl4) | Increased MLKL oligomerization and liver inflammation (increased TNFα, IL-6) in hRipk3-KI mice compared to controls. | |

| hMlkl-KI Mice | Carbon Tetrachloride (CCl4) | Increased MLKL oligomerization and liver inflammation (increased TNFα, IL-6) in hMlkl-KI mice compared to controls. | |

| Ripk1D138N/D138N Mice | TNFα Injection | Protected from TNF-induced shock and hypothermia compared to WT mice. |

Experimental Protocols

Protocol for Induction of Necroptosis in Mice: TNF-Induced Shock Model

This protocol is adapted from methodologies described for studying TNF-induced systemic inflammation and shock.

Materials:

-

Genetically modified mice (e.g., Ripk1D138N/D138N, Ripk3-/-, Mlkl-/-) and wild-type littermate controls.

-

Recombinant murine TNFα.

-

Sterile, pyrogen-free phosphate-buffered saline (PBS).

-

Rectal thermometer.

Procedure:

-

Animal Preparation: Use age- and sex-matched mice. Allow animals to acclimate to the facility for at least one week prior to the experiment.

-

TNFα Administration: Prepare a stock solution of murine TNFα in sterile PBS. Administer a lethal dose of TNFα (e.g., 20-40 µg per mouse) via intraperitoneal (i.p.) or intravenous (i.v.) injection.

-

Monitoring: Monitor the mice for signs of distress and measure core body temperature using a rectal thermometer at regular intervals (e.g., every hour) for up to 12 hours. TNF-induced shock is characterized by a progressive drop in body temperature.

-

Survival Analysis: Monitor survival over a 24-48 hour period.

-

Tissue Collection: At predetermined endpoints, or upon euthanasia, collect blood and tissues (e.g., liver, spleen, intestine) for further analysis.

Protocol for Assessment of Necroptosis in Tissues: Western Blot for Phospho-MLKL

Detection of phosphorylated MLKL (p-MLKL) is a key indicator of necroptosis activation.

Materials:

-

Collected tissue samples.

-

RIPA buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

Wet transfer system and PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-MLKL (e.g., Ser345 for mouse), anti-total-MLKL, anti-β-actin (loading control).

-

HRP-conjugated secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

Imaging system.

Procedure:

-

Protein Extraction: Homogenize frozen tissue samples in ice-cold RIPA buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer. b. Incubate the membrane with the primary anti-phospho-MLKL antibody overnight at 4°C, following the manufacturer's recommended dilution. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times with TBST.

-

Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total MLKL and a loading control like β-actin to ensure equal protein loading.

Signaling Pathways and Workflows

Necroptosis Signaling Pathway

The following diagram illustrates the core necroptosis pathway initiated by TNFR1.

Caption: Core signaling cascade of TNF-induced necroptosis.

General Experimental Workflow for In Vivo Necroptosis Studies

The diagram below outlines a typical workflow for conducting research on necroptosis using animal models.

Caption: A general workflow for in vivo necroptosis experiments.

References

- 1. Methodological advances in necroptosis research: From challenges to solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Necroptotic Cell Death Signaling and Execution Pathway: Lessons from Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Necroptosis, in vivo detection in experimental disease models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. From (Tool)Bench to Bedside: The Potential of Necroptosis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Necrotic Cell Death | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to Dasatinib Target Identification

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies employed for the identification and validation of molecular targets for Dasatinib, a multi-targeted tyrosine kinase inhibitor. Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its efficacy stems from its ability to inhibit the BCR-ABL fusion protein, the driver of these malignancies, as well as other kinases.[2] Understanding the full spectrum of Dasatinib's targets—both intended (on-target) and unintended (off-target)—is critical for elucidating its mechanism of action, predicting potential side effects, and exploring new therapeutic applications.[3]

This document details common experimental workflows, summarizes key quantitative data, and visualizes the complex signaling networks affected by this potent inhibitor.

Key Methodologies for Target Identification

Several powerful techniques are used to identify the direct and indirect cellular targets of a small molecule inhibitor like Dasatinib. These approaches range from unbiased, proteome-wide screens to specific, hypothesis-driven validation assays.

-

Chemical Proteomics: This is a primary strategy for unbiased target discovery. It typically involves creating an affinity matrix by immobilizing Dasatinib (or an analog) onto a solid support (e.g., sepharose beads). This "bait" is then incubated with cell lysates, allowing Dasatinib-binding proteins to be captured. After washing away non-specific binders, the captured proteins are eluted and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach has been instrumental in identifying the broad range of kinases that Dasatinib interacts with.

-

Activity-Based Protein Profiling (ABPP): ABPP uses chemical probes that covalently bind to the active sites of enzymes in a specific protein family. For kinases, an ATP-based probe can be used. In a competitive ABPP experiment, cell lysates are pre-incubated with Dasatinib, which occupies the ATP-binding pocket of its targets. When the ATP probe is subsequently added, it will be unable to bind to the kinases that are already engaged by Dasatinib. Comparing the probe-labeled proteins between Dasatinib-treated and control samples via mass spectrometry reveals the compound's targets.

-

Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method for verifying direct target engagement within intact cells or tissues. The principle is that when a drug binds to its target protein, it confers thermal stability. In a CETSA experiment, cells are treated with Dasatinib and then heated across a temperature gradient. At higher temperatures, proteins unfold and aggregate. The stabilized drug-target complexes, however, remain soluble. The amount of soluble target protein at each temperature is then quantified, typically by Western blot or mass spectrometry, to generate a "melting curve". A shift in this curve to a higher temperature in the presence of Dasatinib confirms direct binding.

-

In Vitro Kinase Activity Assays: Once potential kinase targets are identified, their functional inhibition by Dasatinib must be validated. This is done using in vitro kinase activity assays. These assays typically involve incubating the purified kinase, a specific substrate (often a peptide), and ATP. Kinase activity is measured by quantifying substrate phosphorylation. The assay is performed with varying concentrations of Dasatinib to determine its potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary: Dasatinib Target Profile

Dasatinib is known as a multi-kinase inhibitor, binding to a wide range of targets with varying affinities. While its primary targets in CML are BCR-ABL and SRC family kinases, chemical proteomics has revealed a much broader target landscape.

Table 1: Key Protein Kinase Targets of Dasatinib This table summarizes the major kinase targets identified through various proteomic and biochemical studies. Dasatinib is noted for inhibiting both active and inactive conformations of the ABL kinase domain, a key advantage over first-generation inhibitors like Imatinib.

| Kinase Family | Specific Targets Identified | Primary Disease Context |

| ABL Family | ABL1, BCR-ABL | CML, ALL |

| SRC Family (SFKs) | SRC, LCK, LYN, FYN, YES, HCK, FGR | CML, ALL, Solid Tumors |

| Receptor Tyrosine Kinases | c-KIT, PDGFRβ, EPHA2, DDR1, EGFR | CML, GIST, Lung Cancer |

| TEC Family | BTK, BMX | B-cell malignancies |

| Other Non-Receptor Kinases | FRK, BRK, ACK, RIPK2, SYK | Various Cancers |

| Serine/Threonine Kinases | p90RSK, SIK2, PIM-3, PKN2 | Gastric Cancer |

Table 2: Reported Inhibition and Binding Affinity Data Quantitative data on Dasatinib's potency is crucial for understanding its biological effects. It is a highly potent inhibitor, often active at low nanomolar concentrations.

| Target | Method | Value | Notes |

| BCR-ABL | Kinase Inhibition Assay | 325x more potent than Imatinib | In vitro activity |

| Various Kinases | General | Active at nanomolar concentrations | Broad-spectrum activity |

| BTK | Binding Assay | Kd = 1.4 nM | High-affinity interaction |

| ABL1 | Kinase Inhibition Assay | IC50 = ~25 nM (for Dasatinib-HT ligand) | Value for a modified Dasatinib probe |

Detailed Experimental Protocols

This section provides detailed methodologies for three core techniques in Dasatinib target identification.

Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

This protocol outlines the steps for identifying Dasatinib-binding proteins from cell lysates.

-

Preparation of Affinity Matrix:

-

Synthesize a Dasatinib analog containing a linker arm suitable for covalent coupling (e.g., c-Dasatinib).

-

Covalently couple the Dasatinib analog to an activated solid support, such as NHS-activated Sepharose beads, following the manufacturer's protocol.

-

Wash the beads extensively to remove uncoupled ligand and block any remaining active sites.

-

-

Cell Lysis and Lysate Preparation:

-

Culture cells of interest (e.g., K562 CML cell line) to ~80% confluency.

-

Harvest and wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40, protease inhibitors, and phosphatase inhibitors) on ice.

-

Clarify the lysate by high-speed centrifugation (e.g., 20,000 x g for 20 min at 4°C) to remove insoluble debris.

-

Determine protein concentration of the supernatant using a BCA assay.

-

-

Affinity Purification:

-

Incubate a defined amount of cell lysate (e.g., 1-5 mg of total protein) with the Dasatinib-coupled beads (and control beads without ligand) for 1-2 hours at 4°C with gentle rotation.

-

Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound proteins. This can be done competitively by incubating with an excess of free Dasatinib, or non-specifically using a denaturing solution (e.g., SDS-PAGE sample buffer or a high pH/low pH buffer).

-

-

Protein Identification by LC-MS/MS:

-

Separate the eluted proteins by SDS-PAGE and perform an in-gel trypsin digest. Alternatively, perform an on-bead digest.

-

Analyze the resulting peptides by nano-liquid chromatography coupled to a high-resolution tandem mass spectrometer.

-

Identify proteins by searching the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot.

-

Quantify the relative abundance of proteins eluted from the Dasatinib beads versus the control beads to identify specific binders.

-

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes how to validate the engagement of Dasatinib with a target protein in intact cells.

-

Cell Culture and Treatment:

-

Culture cells to a high density.

-

Treat the cells with the desired concentration of Dasatinib (e.g., 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

-

-

Thermal Challenge:

-

Harvest the treated cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into multiple PCR tubes.

-

Heat the aliquots at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermocycler. Include an unheated control sample.

-

Cool the samples to room temperature immediately after heating.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).

-

Separate the soluble protein fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

-

Protein Detection and Analysis:

-

Collect the supernatant (soluble fraction) from each sample.

-

Quantify the amount of the target protein in the soluble fraction using Western blotting with a specific primary antibody.

-

Quantify the band intensities from the Western blot.

-

For each treatment condition (Dasatinib vs. vehicle), plot the normalized band intensity against the corresponding temperature to generate a melting curve.

-

A shift of the melting curve to the right (higher temperature) for the Dasatinib-treated sample indicates thermal stabilization and confirms target engagement.

-

Protocol: In Vitro Kinase Activity Assay (Luminescent ATP Depletion)

This protocol outlines a common method to measure the inhibitory effect of Dasatinib on a purified kinase.

-

Reagent Preparation:

-

Prepare a kinase reaction buffer (composition is kinase-dependent but typically contains Tris-HCl, MgCl2, and DTT).

-

Prepare stock solutions of the purified recombinant kinase, a specific peptide substrate for that kinase, and ATP.

-

Prepare a serial dilution of Dasatinib in DMSO.

-

-

Kinase Reaction:

-

In a white, opaque 96-well plate, add the kinase, substrate, and Dasatinib (or vehicle control) in the kinase reaction buffer.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at or below its Km for the kinase to ensure assay sensitivity.

-

Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Signal Detection:

-

Stop the kinase reaction and measure the amount of remaining ATP. This is commonly done using a commercial luminescent assay kit (e.g., Kinase-Glo®).

-

Add the detection reagent to each well. This reagent contains luciferase and its substrate, luciferin, which produce light in an ATP-dependent reaction.

-

Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to kinase activity (high signal = low kinase activity = high inhibition).

-

Plot the percentage of kinase inhibition against the logarithm of the Dasatinib concentration.

-

Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

-

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex experimental processes and biological relationships.

Experimental Workflows

Caption: Workflow for identifying Dasatinib targets using AC-MS.

Caption: Workflow for validating Dasatinib target engagement using CETSA.

Signaling Pathways

Dasatinib exerts its therapeutic effect by inhibiting key signaling pathways that drive cancer cell proliferation and survival.

References

The Evolving Landscape of KRAS Inhibition: A Technical Guide to BI-3406 and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal molecular switch in cellular signaling, cycling between an active GTP-bound and an inactive GDP-bound state to regulate pathways crucial for cell proliferation and survival.[1][2] Activating mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including pancreatic, colorectal, and non-small cell lung cancers, making it a highly sought-after therapeutic target.[1][3] For decades, direct inhibition of KRAS was considered an insurmountable challenge. However, recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants. An alternative and promising strategy is to target the protein-protein interaction (PPI) between KRAS and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) essential for KRAS activation.[1]

This technical guide provides an in-depth overview of BI-3406, a potent and selective small-molecule inhibitor of the SOS1-KRAS interaction. We will explore its homologues and analogues, detail the experimental protocols used for its characterization, and visualize the key signaling pathways and experimental workflows.

BI-3406: A Potent Inhibitor of the SOS1-KRAS Interaction

BI-3406 is an orally bioavailable small molecule that binds to the catalytic domain of SOS1, thereby preventing its interaction with KRAS-GDP. This inhibition blocks the SOS1-mediated nucleotide exchange on KRAS, leading to a reduction in the levels of active, GTP-bound KRAS. Consequently, downstream signaling through the mitogen-activated protein kinase (MAPK) pathway is attenuated, resulting in the inhibition of cancer cell proliferation. BI-3406 has demonstrated efficacy against a broad range of cancer cell lines harboring various KRAS mutations, particularly at the G12 and G13 positions.

Homologues and Analogues of BI-3406

The development of SOS1 inhibitors is an active area of research. Several compounds, both structurally related and distinct from BI-3406, have been identified. These molecules, while all targeting the SOS1-KRAS interaction, exhibit varying potencies and specificities.

| Compound | Scaffold | Target Interaction | IC50 (SOS1-KRAS Interaction) | Notes |

| BI-3406 | Quinazoline | SOS1-KRAS | 6 nM | Orally active, potent, and selective. |

| BI 1701963 | Not Disclosed | SOS1-KRAS | Not Disclosed | A close analogue of BI-3406 currently in Phase I clinical trials. |

| BAY-293 | Quinazoline | SOS1-KRAS | 21 nM | An early SOS1 inhibitor with a similar core structure to BI-3406. |

| MRTX0902 | Phthalazine | SOS1-KRAS | Not Disclosed | A potent and selective SOS1 inhibitor with a distinct chemical scaffold. |

| Compound 8u | Pyrido[2,3-d]pyrimidin-7-one | SOS1-KRAS | Comparable to BI-3406 | A novel scaffold showing equipotent activity to BI-3406 in biochemical and cellular assays. |

Signaling Pathway Modulation by BI-3406

BI-3406 primarily exerts its anti-cancer effects by inhibiting the MAPK signaling cascade, also known as the RAS-RAF-MEK-ERK pathway. The binding of BI-3406 to SOS1 prevents the activation of KRAS, which in turn blocks the sequential phosphorylation and activation of downstream kinases.

Experimental Protocols

The characterization of BI-3406 and its analogues relies on a suite of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action.

Homogeneous Time-Resolved Fluorescence (HTRF) for SOS1-KRAS Interaction

This assay is used to quantify the inhibitory effect of compounds on the binding of KRAS to SOS1.

Principle: The assay utilizes two antibodies, one targeting a tag on the KRAS protein and labeled with a donor fluorophore (e.g., Terbium cryptate), and the other targeting a tag on the SOS1 protein and labeled with an acceptor fluorophore (e.g., XL665). When KRAS and SOS1 interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal. Inhibitors of the interaction disrupt this proximity, leading to a decrease in the HTRF signal.

Protocol:

-

Dispense test compounds or standards into a low-volume 384-well white plate.

-

Prepare a mixture of GTP and tagged human recombinant KRAS protein.

-

Add the KRAS-GTP mixture and tagged human recombinant SOS1 protein to the wells.

-

Add the HTRF detection reagents: anti-tag antibody labeled with Terbium cryptate and anti-tag antibody labeled with XL665.

-

Incubate the plate at room temperature for the recommended time (e.g., 2 hours).

-

Read the plate on an HTRF-compatible reader, measuring the emission at both the acceptor and donor wavelengths.

-

Calculate the HTRF ratio and determine the IC50 values for the test compounds.

Western Blot for Phosphorylated ERK (pERK)

This assay is used to assess the downstream cellular activity of SOS1 inhibitors by measuring the phosphorylation status of ERK, a key kinase in the MAPK pathway.

Principle: Cells are treated with the inhibitor, and cell lysates are prepared. Proteins are separated by size using SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the phosphorylated form of ERK (pERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection, which generates a chemiluminescent signal. The intensity of the pERK band is normalized to the total ERK protein to quantify the inhibitory effect.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of the inhibitor for the desired time.

-

Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against pERK overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an ECL substrate and visualize the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK for normalization.

AlphaScreen for Protein-Protein Interaction

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based assay used to measure protein-protein interactions.

Principle: The assay utilizes two types of beads: Donor beads that contain a photosensitizer and Acceptor beads that contain a chemiluminescent agent. One interacting protein is captured on the Donor beads and the other on the Acceptor beads. Upon excitation of the Donor beads with a laser, singlet oxygen is generated. If the Acceptor beads are in close proximity (due to the protein interaction), the singlet oxygen diffuses and triggers a chemiluminescent reaction in the Acceptor beads, which is then detected. Inhibitors of the interaction prevent this proximity, leading to a loss of signal.

Protocol:

-

Add the test compound to the wells of a microplate.

-

Add the first protein partner, which is biotinylated and will bind to streptavidin-coated Donor beads.

-

Add the second protein partner, which is tagged (e.g., with GST) and will bind to antibody-coated Acceptor beads.

-

Add the streptavidin-coated Donor beads and anti-tag Acceptor beads.

-

Incubate the plate in the dark at room temperature.

-

Read the plate using an AlphaScreen-compatible reader.

Conclusion

BI-3406 and its analogues represent a significant advancement in the quest to drug the "undruggable" KRAS. By targeting the SOS1-KRAS protein-protein interaction, these inhibitors offer a pan-KRAS inhibitory strategy with the potential to treat a wide range of KRAS-driven cancers. The experimental methodologies detailed in this guide are fundamental to the discovery and characterization of such inhibitors. As our understanding of KRAS biology deepens and medicinal chemistry efforts continue to yield novel chemical scaffolds, the landscape of KRAS-targeted therapies will undoubtedly continue to evolve, offering new hope for patients with these challenging malignancies.

References

Glatiramer Acetate: A Comprehensive Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glatiramer acetate (GA) is an immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis (MS). It is a complex mixture of synthetic polypeptides composed of four amino acids: L-glutamic acid, L-alanine, L-tyrosine, and L-lysine, which are thought to mimic myelin basic protein. This technical guide provides a comprehensive overview of the non-clinical and clinical safety and toxicity profile of glatiramer acetate, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways.

Non-Clinical Safety and Toxicity Profile

A range of non-clinical studies have been conducted to characterize the toxicological profile of glatiramer acetate.

Acute Toxicity

Glatiramer acetate exhibits a low order of acute toxicity following single-dose administration in animal models.

| Species | Route of Administration | LD50 (mg/kg) | Reference |

| Rat | Subcutaneous | > 400 | [1] |

| Rat | Intravenous | ~200 | [1] |

| Mouse | Subcutaneous | > 400 | [2] |

| Mouse | Intravenous | ~400 | [2] |

Experimental Protocol: Acute Toxicity Study

-

Test System: Male and female mice and rats.

-

Observations: At doses up to 400 mg/kg via subcutaneous injection, no mortality or significant clinical signs of toxicity were observed.[1] Following intravenous administration, transient effects such as prostration, dyspnea, and tremors were noted at higher doses, with mortality occurring at doses of 200 mg/kg and above in rats and 400 mg/kg and above in mice.

Repeated-Dose Toxicity

Subchronic toxicity studies have been conducted in multiple species for up to one year. The primary finding in these studies was local injection site reactions.

| Species | Duration | Route of Administration | NOAEL (mg/kg/day) |

| Rat | up to 6 months | Subcutaneous | Not specified |

| Dog | up to 3 months | Subcutaneous | Not specified |

| Monkey | up to 1 year | Subcutaneous | Not specified |

Experimental Protocol: Repeated-Dose Toxicity Study (General)

-

Test System: Rats, dogs, and monkeys.

-

Methodology: Glatiramer acetate was administered daily via subcutaneous injection for durations ranging from 3 to 12 months. Comprehensive evaluations included clinical observations, body weight measurements, food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weight analysis, and histopathological examination of tissues.

-

Observations: The principal treatment-related finding was the occurrence of local inflammatory reactions at the injection site. No significant systemic toxicity was reported.

Genetic Toxicology

Glatiramer acetate was evaluated in a battery of in vitro and in vivo assays and was found to be non-mutagenic and non-clastogenic.

| Assay Type | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | With and Without | Negative |

| Chromosomal Aberration | Mouse Lymphoma L5178Y cells | With and Without | Negative |

| In vivo Micronucleus | Bone Marrow Cells (Mouse) | N/A | Negative |

Experimental Protocol: Genetic Toxicology Battery

-

Bacterial Reverse Mutation Assay: Various strains of Salmonella typhimurium and Escherichia coli were exposed to glatiramer acetate at multiple concentrations, both with and without an S9 fraction for metabolic activation. Revertant colonies were counted to assess for point mutations.

-

Chromosomal Aberration Assay: Mouse lymphoma cells were incubated with glatiramer acetate, with and without S9 mix. Cells were harvested at pre-determined intervals and analyzed for chromosomal abnormalities.

-

In vivo Micronucleus Test: Mice were administered glatiramer acetate via intraperitoneal injection. Bone marrow cells were harvested and analyzed for the presence of micronuclei, an indicator of chromosomal damage.

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice.

| Species | Duration | Route | Finding |

| Mouse | 2 years | Subcutaneous | No increase in systemic neoplasms. |

Experimental Protocol: 2-Year Mouse Carcinogenicity Study

-

Test System: Mice were administered daily subcutaneous injections of glatiramer acetate at doses up to 60 mg/kg/day.

-

Methodology: Animals were monitored for the development of neoplasms over a 2-year period. A full histopathological examination was conducted.

-

Observations: No increase in the incidence of systemic neoplasms was observed. An increased incidence of fibrosarcomas at the injection site was noted in males at the highest dose, a common finding for subcutaneously injected products in rodents.

Reproductive and Developmental Toxicity

Glatiramer acetate has been evaluated for its effects on fertility and embryo-fetal development. No evidence of reproductive or teratogenic toxicity has been observed in animal studies. Data from post-marketing surveillance and prospective pregnancy registries in humans have not shown an increased risk of adverse pregnancy or fetal outcomes.

| Study Type | Species | Finding |

| Fertility and Reproduction | Rat | No adverse effects on reproductive performance. |

| Embryo-fetal Development | Rat, Rabbit | No evidence of teratogenicity. |

| Human Pregnancy Registries | Human | No increased risk of adverse outcomes identified. |

Clinical Safety and Tolerability

The safety profile of glatiramer acetate is well-established through extensive clinical trials and over two decades of post-marketing experience.

Most Common Adverse Reactions

The most frequently reported adverse drug reactions are localized injection site reactions (ISRs) and a transient systemic immediate post-injection reaction (IPIR).

| Adverse Reaction | Approximate Frequency | Description |

| Injection Site Reactions | ||

| Erythema (Redness) | 29.2% | Localized redness at the injection site. |

| Pain | >10% | Transient pain following injection. |

| Pruritus (Itching) | >10% | Itching at or around the injection site. |

| Edema (Swelling) | >10% | Localized swelling. |

| Induration (Hardening) | >10% | A firm lump under the skin. |

| Systemic Reactions | ||

| Immediate Post-Injection Reaction (IPIR) | ~14-24% | A transient constellation of symptoms occurring within minutes of injection. |

| Vasodilation (Flushing) | >10% | Sensation of warmth and redness, often in the face. |

| Rash | >10% | Non-injection site skin rash. |

| Dyspnea (Shortness of Breath) | >10% | Difficulty breathing. |

| Chest Pain | >10% | Transient chest pain, which can be part of IPIR or occur in isolation. |

Immediate Post-Injection Reaction (IPIR)

Approximately 14-24% of patients experience a transient and self-limiting constellation of symptoms shortly after injection. These symptoms typically resolve within 30 minutes without requiring intervention.

Caption: Workflow and symptoms of the Immediate Post-Injection Reaction (IPIR).

Less Common and Serious Adverse Reactions

-

Lipoatrophy and Skin Necrosis: Localized loss of subcutaneous fat (lipoatrophy) at injection sites has been reported in approximately 2% of patients in placebo-controlled trials. Skin necrosis at the injection site is a rare but reported adverse event.

-

Hepatic Injury: Rare cases of clinically significant liver injury, including hepatitis and liver failure, have been reported in the post-marketing setting. Routine monitoring of liver function is not mandated but should be considered if hepatic dysfunction is suspected.

-

Anaphylaxis: Life-threatening anaphylactic reactions have been reported rarely. In 2025, the FDA added a boxed warning regarding the risk of anaphylaxis, which can occur at any time during treatment, from the first dose to years after initiation.

Mechanism of Action and Relevant Signaling Pathways

The precise mechanism of action of glatiramer acetate is not fully elucidated but is known to involve the modulation of both the innate and adaptive immune systems. It is believed to act as a decoy for the immune system, diverting an autoimmune response against myelin.

Caption: Proposed immunomodulatory mechanism of action of Glatiramer Acetate.

GA binds to Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs), which are crucial for T-cell activation. This interaction is thought to induce a shift in the T-cell population from a pro-inflammatory T-helper 1 (Th1) phenotype to an anti-inflammatory T-helper 2 (Th2) and regulatory T-cell (Treg) phenotype. This shift results in the downregulation of pro-inflammatory cytokines (e.g., IFN-γ, IL-12) and the upregulation of anti-inflammatory cytokines (e.g., IL-4, IL-10, TGF-β), which may contribute to the suppression of the inflammatory process in MS.

Conclusion

Glatiramer acetate possesses a well-established and favorable safety profile, making it a cornerstone therapy for relapsing forms of multiple sclerosis for many years. The most common adverse events are manageable local injection site reactions and a transient post-injection systemic reaction. The risk of serious systemic toxicity is low. Non-clinical studies have not revealed any concerns regarding genotoxicity, carcinogenicity, or reproductive toxicity. A thorough understanding of this safety and toxicity profile is essential for informed clinical decision-making and patient management.

References

Methodological & Application

Ganetespib: Application Notes and Experimental Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganetespib is a potent, second-generation, small-molecule inhibitor of Heat Shock Protein 90 (HSP90) that has demonstrated significant antitumor activity in a broad range of preclinical cancer models and clinical trials. By binding to the ATP-binding pocket in the N-terminus of HSP90, Ganetespib disrupts the chaperone's function, leading to the proteasomal degradation of numerous oncogenic client proteins. This action simultaneously blocks multiple signal transduction pathways crucial for tumor cell proliferation, survival, and metastasis. These application notes provide detailed protocols for evaluating the efficacy of Ganetespib in both in vitro and in vivo settings, along with a summary of its mechanism of action and key quantitative data from representative studies.

Introduction

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining the stability and function of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and is essential for the folding and stability of numerous proteins that are mutated or overexpressed and drive oncogenesis. These client proteins include receptor tyrosine kinases (e.g., EGFR, HER2, MET), signaling intermediates (e.g., RAF-1, AKT), and transcription factors (e.g., STAT3, HIF-1α).[1][2] Inhibition of HSP90 therefore represents a promising therapeutic strategy to target multiple oncogenic pathways simultaneously.

Ganetespib (formerly STA-9090) is a synthetic, non-geldanamycin HSP90 inhibitor with a unique triazolone-containing structure. It has shown greater potency and a more favorable safety profile compared to first-generation HSP90 inhibitors.[3] This document outlines detailed experimental protocols for assessing the biological activity of Ganetespib, including its effects on cell viability, colony formation, client protein degradation, and in vivo tumor growth.

Mechanism of Action

Ganetespib competitively binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent degradation of HSP90 client proteins via the proteasome. The depletion of these oncoproteins disrupts key signaling pathways, including the PI3K/Akt/mTOR and Raf/MEK/ERK pathways, ultimately leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data for Ganetespib from various preclinical and clinical studies.

Table 1: In Vitro Activity of Ganetespib in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | IC50 (nM) | Reference |

| AGS | Gastric Cancer | MTT Assay (5 days) | 3.05 | |

| N87 | Gastric Cancer | MTT Assay (5 days) | 2.96 | |

| Various SCLC | Small Cell Lung Cancer | MTT Assay | <30 (chemoresistant lines) | |

| Panel of 13 TNBC | Triple-Negative Breast Cancer | Cell Viability Assay | Low nanomolar range | |

| H1975 | Non-Small Cell Lung Cancer | Cell Proliferation Assay | ~6.5 |

Table 2: In Vivo Antitumor Efficacy of Ganetespib in Xenograft Models

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reference |

| H1975 | Non-Small Cell Lung Cancer | 50 mg/kg Ganetespib + 7.5 mg/kg paclitaxel (weekly) | 93 | |

| MCF-7 | Breast Cancer | 100 mg/kg Ganetespib (weekly) | Significant reduction in tumor volume |

Table 3: Clinical Trial Data for Ganetespib

| Trial Name/Identifier | Cancer Type | Treatment Arm | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) | Reference | |---|---|---|---|---| | GALAXY-2 (NCT01798485) | Advanced Non-Small-Cell Lung Cancer | Ganetespib + Docetaxel | 10.9 months | 4.2 months | | | GALAXY-2 (NCT01798485) | Advanced Non-Small-Cell Lung Cancer | Docetaxel alone | 10.5 months | 4.3 months | | | Phase II (NCT01677455) | Metastatic Breast Cancer | Ganetespib monotherapy | Objective tumor responses observed | Not reported | |

Experimental Protocols

References

Application Notes and Protocols: Rapamycin Dosage for Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Rapamycin dosage and administration for preclinical animal studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanisms of Rapamycin.

Introduction

Rapamycin (also known as Sirolimus) is a macrolide compound that is a potent inhibitor of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival.[1][2][3] The mTOR pathway is a central regulator of mammalian metabolism and physiology.[3] Rapamycin's ability to modulate this critical pathway has made it a valuable tool in various research areas, including cancer, neurodegenerative diseases, and aging.[2] Dysregulation of mTOR signaling is implicated in numerous pathologies, making it an attractive therapeutic target.

Rapamycin primarily inhibits mTOR Complex 1 (mTORC1), which is sensitive to the compound. It achieves this by forming a complex with the intracellular receptor FKBP12. This complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, inhibiting its activity.

Quantitative Data Summary: Rapamycin Dosage in Animal Models

The following tables summarize Rapamycin dosages and administration routes reported in various animal studies. These tables are intended to provide a starting point for dose selection and experimental design.

Table 1: Rapamycin Dosage in Mice

| Administration Route | Dosage Range | Dosing Schedule | Vehicle/Formulation | Key Applications/Findings | Citations |

| Intraperitoneal (IP) | 1.5 - 8 mg/kg | Daily or every other day | 10% PEG400, 10% Tween 80 in ddH₂O | Lifespan extension, attenuation of mitochondrial disease symptoms. Higher doses may reduce weight gain. | |

| Intraperitoneal (IP) | 2 mg/kg | Daily from E5.5 to E8.5 | 5% Tween 80, 30% PEG400 | Study of effects on embryonic development in diabetic and non-diabetic pregnant mice. | |

| Oral (in diet) | 14 - 378 ppm | Continuous | Microencapsulated in food | Dose-dependent increase in lifespan and reduction in developmental weight gain. 14 ppm is a common dose for lifespan studies. | |

| Oral (in diet) | 42 ppm (~7 mg/kg/day) | Continuous or intermittent (e.g., 3 months on, or 1 month on/1 month off) starting at 20 months of age | Microencapsulated in food | Significant lifespan extension in both male and female mice, with sex-specific effects depending on the dosing regimen. | |

| Oral (gavage) | 2 - 8 mg/kg | Daily | Not specified | Dose-dependent serum levels. | |

| Intravenous (IV) | 10 - 100 mg/kg (prodrug) | Single dose | Methanesulfonate salt | Dose-dependent pharmacokinetics; prodrug acts as a slow-release delivery system for Rapamycin. |

Table 2: Rapamycin Dosage in Rats

| Administration Route | Dosage Range | Dosing Schedule | Vehicle/Formulation | Key Applications/Findings | Citations |

| Intraperitoneal (IP) | 1.5 mg/kg | Daily for 14 days | Not specified | Reduced weight gain, focal myocardial necrosis. | |

| Oral (gavage) | 0.4 - 1.6 mg/kg | Daily for 14 days | Not specified | Linear increase in whole blood and tissue concentrations with dose. | |

| Oral (intragastric) | 0.5 mg/kg | Single dose | Suspension | Readily excreted into the milk of lactating rats. | |

| Intravenous (IV) | 0.04 - 0.4 mg/kg/day | Continuous infusion for 14 days | Not specified | Non-linear relationship between dose and tissue concentrations. |

Table 3: Rapamycin Dosage in Other Animal Models

| Animal Model | Administration Route | Dosage Range | Dosing Schedule | Key Applications/Findings | Citations | | :--- | :--- | :--- | :--- | :--- | | Dog | Oral (PO) | 0.1 mg/kg | 3x weekly | No significant clinical side effects; favorable changes in cardiac function. | | | Dog | Oral (PO) | 0.15 mg/kg | Once weekly | Used in the Dog Aging Project. | | | Dog | Intramuscular (IM) | up to 0.08 mg/kg | Daily | Dose-dependent exposure; modulation of the mTOR pathway in tumors. | | | Cat | Oral (PO) | 0.3 mg/kg | Once weekly | Optimal dose for treating early hypertrophic cardiomyopathy (HCM). | |

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Mice

-

Materials:

-

Rapamycin powder

-

Vehicle solution (e.g., 5% Tween 80, 5% PEG400 in sterile saline, or 10% PEG400, 10% Tween 80 in ddH₂O)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional, for difficult to dissolve compounds)

-

Sterile syringes (1 mL) and needles (e.g., 27-30 gauge)

-

Animal scale

-

-

Procedure:

-

Preparation of Rapamycin Solution:

-

Aseptically weigh the required amount of Rapamycin powder.

-

In a sterile microcentrifuge tube, dissolve the Rapamycin in the vehicle solution to the desired final concentration (e.g., 1 mg/mL).

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.

-

Prepare a fresh solution for each day of injection.

-

-

Animal Dosing:

-

Weigh each mouse to determine the precise injection volume.

-

Gently restrain the mouse, exposing the abdominal area.

-

Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

-

Inject the calculated volume of the Rapamycin solution.

-

Monitor the animal for any adverse reactions post-injection.

-

-

Protocol 2: Oral Gavage in Mice or Rats

-

Materials:

-

Rapamycin powder

-

Vehicle solution (e.g., sterile water, saline, or a suspension agent like 0.5% methylcellulose)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Animal feeding needles (gavage needles) appropriate for the size of the animal

-

Sterile syringes

-

Animal scale

-

-

Procedure:

-

Preparation of Rapamycin Suspension:

-

Weigh the required amount of Rapamycin powder.

-

Prepare the vehicle solution.

-

In a sterile tube, add a small amount of the vehicle to the Rapamycin powder to create a paste.

-

Gradually add the remaining vehicle while vortexing to create a homogenous suspension at the desired concentration.

-

-

Animal Dosing:

-

Weigh the animal to calculate the required volume.

-

Gently restrain the animal.

-

Carefully insert the gavage needle into the mouth, over the tongue, and into the esophagus. Ensure the needle does not enter the trachea.

-

Slowly administer the Rapamycin suspension.

-

Observe the animal to ensure proper swallowing and to monitor for any signs of distress.

-

-

Protocol 3: Dietary Administration in Mice

-

Materials:

-

Microencapsulated Rapamycin

-

Standard rodent chow (powdered or pelleted)

-

Food mixer

-

Control microcapsules (without Rapamycin)

-

-

Procedure:

-

Dosage Calculation:

-

Determine the desired concentration of Rapamycin in the diet, typically expressed in parts per million (ppm). For example, 14 ppm is equivalent to 14 mg of Rapamycin per kg of food.

-

A 14 ppm diet provides an approximate daily dose of 2.24 mg/kg body weight for a mouse.

-

-

Diet Preparation:

-

Thoroughly mix the calculated amount of microencapsulated Rapamycin with the rodent chow using a food mixer to ensure a homogenous distribution.

-

Prepare a control diet by mixing the chow with empty microcapsules.

-

-

Administration:

-

Provide the Rapamycin-containing diet and the control diet to the respective animal groups ad libitum.

-

Regularly monitor food intake and body weight to assess drug consumption and the general health of the animals.

-

-

Signaling Pathway and Experimental Workflow Diagrams